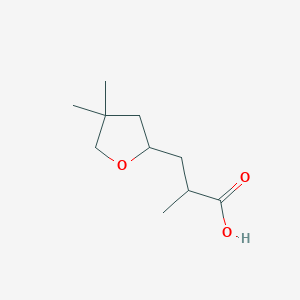
3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is commonly known as DMOA-PA and belongs to the family of oxolane carboxylic acids.
Mécanisme D'action
The mechanism of action of DMOA-PA is not fully understood, but it is believed to be related to its ability to interact with specific cellular targets. DMOA-PA has been found to bind to certain proteins and enzymes in cells, affecting their activity and function. This interaction leads to the modulation of various cellular pathways, resulting in the observed biological effects.
Effets Biochimiques Et Physiologiques
DMOA-PA has been found to have various biochemical and physiological effects on cells and tissues. It has been shown to induce apoptosis in cancer cells, increase insulin sensitivity in diabetic cells, and reduce inflammation in immune cells. These effects are believed to be related to the modulation of cellular pathways and the interaction with specific cellular targets.
Avantages Et Limitations Des Expériences En Laboratoire
DMOA-PA has several advantages for use in lab experiments. It is easy to synthesize, has a high yield and purity, and has shown promising results in various scientific fields. However, there are also limitations to its use. DMOA-PA can be expensive to synthesize in large quantities, and its mechanism of action is not fully understood, making it difficult to predict its effects in different experimental settings.
Orientations Futures
There are several future directions for research on DMOA-PA. One potential area of research is the development of DMOA-PA analogs with improved potency and selectivity. Another area of research is the investigation of the mechanism of action of DMOA-PA, which could lead to a better understanding of its biological effects. Additionally, further studies on the potential therapeutic applications of DMOA-PA in cancer, diabetes, and inflammation are needed to determine its clinical potential.
In conclusion, DMOA-PA is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. Its synthesis method is efficient, and it has shown promising results in various scientific fields. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of DMOA-PA involves the reaction of 2-methylpropene with oxalyl chloride and subsequent reaction with 2,2-dimethyloxolane. The yield of this reaction is high, and the purity of the resulting product is also high. The synthesis method has been optimized to produce DMOA-PA in large quantities for research purposes.
Applications De Recherche Scientifique
DMOA-PA has been extensively studied for its potential use in various scientific fields. It has shown promising results in the treatment of cancer, diabetes, and inflammation. In cancer research, DMOA-PA has been found to inhibit the growth of cancer cells by inducing apoptosis and suppressing the proliferation of cancer cells. In diabetes research, DMOA-PA has been found to increase insulin sensitivity and reduce blood glucose levels. Inflammation research has shown that DMOA-PA can reduce inflammation by inhibiting the production of inflammatory cytokines.
Propriétés
IUPAC Name |
3-(4,4-dimethyloxolan-2-yl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-7(9(11)12)4-8-5-10(2,3)6-13-8/h7-8H,4-6H2,1-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMAGPZYGJWXPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CC(CO1)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4,4-Dimethyloxolan-2-yl)-2-methylpropanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

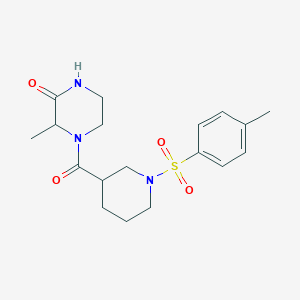
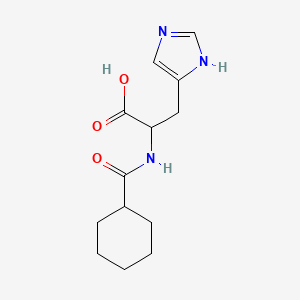
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2918481.png)
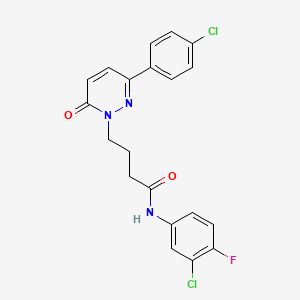
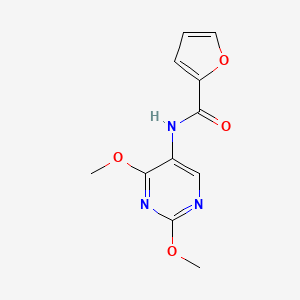
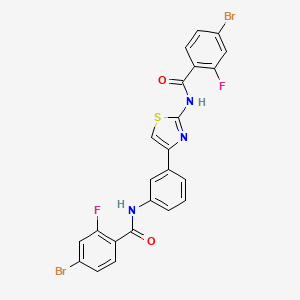
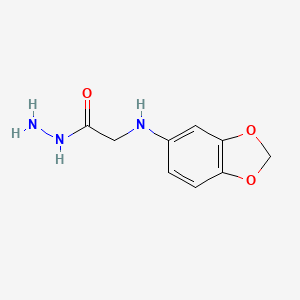
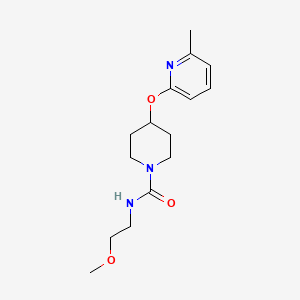
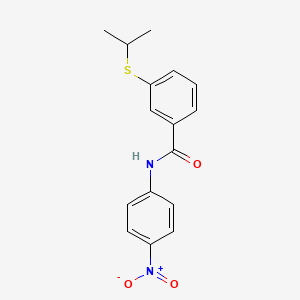
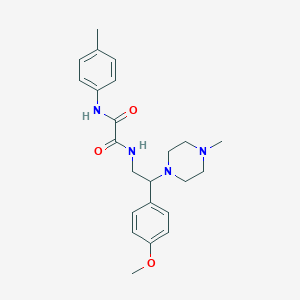
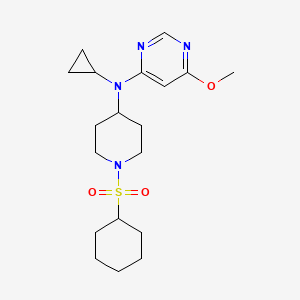
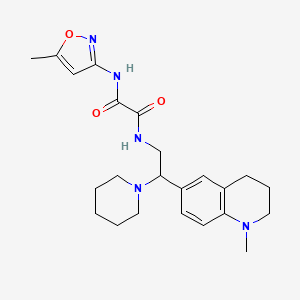
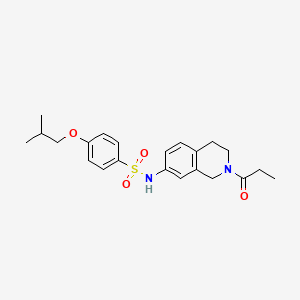
![N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]acetamide](/img/structure/B2918499.png)